An In-depth Technical Guide to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a detailed profile of its structure, physicochemical properties, and a plausible synthetic route. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's characteristics.
Introduction
1-Aryl-cycloalkanecarboxylic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The rigid cycloalkane scaffold, combined with the electronic and steric properties of the aromatic substituent, allows for the fine-tuning of molecular interactions with biological targets. The specific compound, 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, incorporates a dichlorinated phenyl ring, a feature often associated with enhanced metabolic stability and modified receptor binding affinity. This guide aims to provide a detailed technical resource on this compound, leveraging data from analogous structures to predict its properties and outline a viable synthetic pathway.
Chemical Structure and Nomenclature
The core structure of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid consists of a cyclopentane ring with a carboxylic acid group and a 3,4-dichlorophenyl group attached to the same carbon atom (C1).
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IUPAC Name: 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid
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CAS Number: 437650-06-1
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Molecular Formula: C₁₂H₁₂Cl₂O₂
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Molecular Weight: 259.13 g/mol
The chemical structure is depicted in the diagram below:
Caption: Chemical structure of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid.
Predicted Physicochemical Properties
Due to the absence of experimental data for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, the following properties are predicted based on its structure and data from analogous compounds such as 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid and 1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid.[1][2][3][4]
| Property | Predicted Value | Basis for Prediction |
| Physical State | White to off-white solid | Typical for aromatic carboxylic acids of this molecular weight. |
| Melting Point | 140 - 160 °C | Interpolated from analogs; aromatic carboxylic acids are crystalline solids. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point with likely decomposition. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the dichlorophenyl and cyclopentyl groups are lipophilic. |
| pKa | 4.0 - 5.0 | The electron-withdrawing effect of the dichlorophenyl ring is expected to make it slightly more acidic than benzoic acid (pKa 4.2). |
| LogP | ~3.5 | Calculated based on the contributions of the dichlorophenyl, cyclopentyl, and carboxylic acid moieties. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid can be achieved through a two-step process starting from 3,4-dichlorophenylacetonitrile and 1,4-dibromobutane. This method is an adaptation of known procedures for the synthesis of 1-aryl-cycloalkanecarboxylic acids.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
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To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.1 equivalents) dropwise.
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The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, the reaction is quenched by the slow addition of water.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
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The purified nitrile from Step 1 is dissolved in a suitable solvent (e.g., ethanol).
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An aqueous solution of a strong base (e.g., potassium hydroxide, 5-10 equivalents) is added to the nitrile solution.
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The mixture is heated to reflux for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted nitrile.
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The aqueous layer is then acidified to a pH of 1-2 with a concentrated acid (e.g., HCl or H₂SO₄) while cooling in an ice bath.
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The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Predicted Spectral Data
The following spectral characteristics are predicted based on the structure of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid and typical values for similar functional groups.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| 7.4 - 7.6 | Multiplet | 3H | Aromatic protons |
| 2.2 - 2.4 | Multiplet | 4H | Cyclopentyl protons (α to aryl/carboxyl) |
| 1.7 - 1.9 | Multiplet | 4H | Cyclopentyl protons (β to aryl/carboxyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~140 | Aromatic C (quaternary, attached to cyclopentyl) |
| ~130 - 135 | Aromatic C-Cl |
| ~125 - 130 | Aromatic C-H |
| ~55 | Cyclopentyl C (quaternary) |
| ~35 | Cyclopentyl CH₂ (α) |
| ~25 | Cyclopentyl CH₂ (β) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer)[5][6][7][8] |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H stretch (cyclopentyl) |
| 1700-1720 | Strong, Sharp | C=O stretch (carboxylic acid dimer)[5][6][7][8] |
| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretch |
| ~1420 | Medium | C-O-H bend |
| ~1250 | Strong | C-O stretch |
| ~820 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.[9][10][11]
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Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
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m/z 258: [M]⁺ peak (containing two ³⁵Cl atoms)
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m/z 260: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom)
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m/z 262: [M+4]⁺ peak (containing two ³⁷Cl atoms)
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Isotopic Ratio: The relative intensities of the M, M+2, and M+4 peaks are expected to be approximately 9:6:1.
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Key Fragmentation Patterns:
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Loss of -COOH (45 Da)
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Loss of the dichlorophenyl group (145 Da)
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Cleavage of the cyclopentane ring.
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Potential Applications and Pharmacological Relevance
While specific biological activity data for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is not publicly available, compounds with the 1-aryl-cycloalkanecarboxylic acid scaffold have been investigated for a range of therapeutic applications. The structural motifs present in the target molecule suggest potential for:
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Anti-inflammatory and Analgesic Activity: Many aryl- and heteroaryl-carboxylic acids are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12]
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Metabolic Disease Research: The carboxylic acid moiety can serve as a bioisostere for other functional groups, and the overall structure could be explored for its effects on metabolic targets.[13][14]
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Agrochemicals: The dichlorophenyl group is a common feature in herbicides and fungicides, suggesting potential applications in agriculture.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is a compound with potential for further investigation in medicinal and materials chemistry. This guide has provided a detailed, albeit largely predictive, overview of its chemical structure, physicochemical properties, and a viable synthetic strategy. The presented information, derived from established chemical principles and data from analogous structures, serves as a valuable starting point for researchers interested in synthesizing and exploring the applications of this molecule. Experimental validation of the predicted properties and biological activities is a crucial next step in fully characterizing this compound.
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